molecular formula C10H13N3O B11781301 5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

Cat. No.: B11781301
M. Wt: 191.23 g/mol
InChI Key: GOLNPRPDSGFWAU-UHFFFAOYSA-N
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Description

5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is a heterocyclic compound that belongs to the class of diazepines. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. It features a fused ring system that includes a pyridine ring and a diazepine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the diazepine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

    Substitution: The compound can participate in substitution reactions, where functional groups on the diazepine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound has a similar fused ring system but differs in the specific arrangement of atoms.

    Pyrido[2,3-b]pyrazine: Another heterocyclic compound with a similar core structure but different functional groups.

Uniqueness: 5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is unique due to its specific ring fusion and the presence of an ethyl group, which may influence its chemical reactivity and biological activity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-ethyl-3,4-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2-one

InChI

InChI=1S/C10H13N3O/c1-2-13-7-5-9(14)12-8-4-3-6-11-10(8)13/h3-4,6H,2,5,7H2,1H3,(H,12,14)

InChI Key

GOLNPRPDSGFWAU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=O)NC2=C1N=CC=C2

Origin of Product

United States

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